3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
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Overview
Description
3,5-Dimethyl-4’-iodo-4-methoxybenzophenone is an organic compound with the molecular formula C16H15IO2. It is a benzophenone derivative characterized by the presence of iodine, methoxy, and dimethyl groups on its aromatic rings. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4’-iodo-4-methoxybenzophenone typically involves the iodination of 3,5-dimethyl-4-methoxybenzophenone. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for 3,5-Dimethyl-4’-iodo-4-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4’-iodo-4-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted benzophenones.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
3,5-Dimethyl-4’-iodo-4-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4’-iodo-4-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. It can also participate in redox reactions, where the methoxy and carbonyl groups undergo oxidation or reduction. These interactions are facilitated by the compound’s unique electronic structure and steric properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-methoxybenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodo-4-methoxybenzophenone: Lacks the dimethyl groups, affecting its steric and electronic properties.
3,5-Dimethylbenzophenone: Lacks both the iodine and methoxy groups, resulting in different reactivity and applications.
Uniqueness
3,5-Dimethyl-4’-iodo-4-methoxybenzophenone is unique due to the presence of iodine, methoxy, and dimethyl groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
(4-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKCLASRQPCTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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